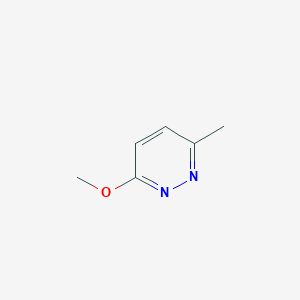

3-甲氧基-6-甲基吡啶二嗪

描述

The compound of interest, 3-Methoxy-6-methylpyridazine, is a derivative of pyridazine, which is a heterocyclic aromatic organic compound with a molecular structure that includes a six-membered ring with two adjacent nitrogen atoms. The methoxy and methyl groups attached to the pyridazine ring influence its chemical properties and reactivity. This compound is not directly mentioned in the provided papers, but its structural relatives and synthesis methods are discussed, which can provide insights into its characteristics and potential synthesis routes.

Synthesis Analysis

The synthesis of related pyridazine compounds involves various strategies. For instance, a series of indenopyrazoles, which are structurally related to pyridazines, were synthesized from indanones and phenyl isothiocyanates in a two-step process . Another efficient synthesis method for a pyridazine derivative involved the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine and sodium methoxide to produce methoxypyridine carboxylic esters . Additionally, the synthesis of 3-methoxy- and 3-hydroxy-pyridazine 1-oxides was achieved through the reaction of 3-methoxypyridazine with hydrogen peroxide, followed by treatment with phosphoryl chloride . These methods could potentially be adapted for the synthesis of 3-Methoxy-6-methylpyridazine.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives has been extensively studied using various spectroscopic techniques. For example, the structural and vibrational properties of 3-chloro-6-methoxypyridazine were elucidated using FT-Raman and FT-Infrared spectroscopy, supported by density functional theory (DFT) calculations . Crystallographic techniques have also been employed to determine the structure of pyridazine derivatives, such as in the study of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid . These analyses provide a foundation for understanding the molecular structure of 3-Methoxy-6-methylpyridazine.

Chemical Reactions Analysis

Pyridazine derivatives undergo various chemical reactions that modify their structure and properties. For instance, the nitration of 3-methylpyridazine N-oxides and subsequent reactions with phosphoryl chloride and acetic anhydride have been explored . The methoxylation of pyridazine compounds, such as the conversion of 3, 4, 6-trichloropyridazine to dimethoxypyridazine, has been investigated, revealing insights into regioselectivity and reaction conditions . These studies suggest possible reaction pathways that 3-Methoxy-6-methylpyridazine might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives are influenced by their functional groups and molecular structure. For example, the presence of electron-donating or withdrawing groups can affect the compound's acidity, basicity, and reactivity. The vibrational spectroscopy and DFT calculations provide information on the bond strengths and molecular conformations . The molecular electrostatic potential and frontier molecular orbitals analysis offer insights into the reactivity and interaction of the molecules with other chemical species . These properties are crucial for understanding the behavior of 3-Methoxy-6-methylpyridazine in various environments and its potential applications.

科学研究应用

合成和化学反应

- 合成路线: 开发了新的合成路线来制备 6-甲氧基吡啶二嗪-3-羧酸,以 3-氯-6-甲基吡啶二嗪为起始原料。这些路线的总收率分别达到 28.7% 和 37.7% (居秀莲,2011)。

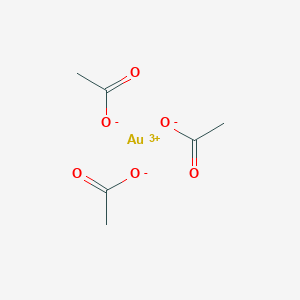

- 电化学交叉偶联: 报道了一种镍催化的电化学方法来制备芳基和杂芳基吡啶二嗪,其中涉及 3-氯-6-甲氧基吡啶二嗪。该方法有效地生产出官能化的吡啶二嗪 (Stéphane Sengmany 等,2007)。

光解和硝化研究

- 吡啶二嗪的光解: 研究表明,3-甲氧基-6-甲基吡啶二嗪在甲醇中的辐照产生各种甲基化化合物,表明在光化学中的潜在应用 (T. Tsuchiya 等,1972)。

- 硝化和还原反应: 已经对 3,4-二甲基吡啶二嗪 N-氧化物衍生物(包括 6-甲氧基-3,4-二甲基吡啶二嗪)的硝化进行了研究。这些研究有助于了解此类化合物的化学行为 (T. Nakagome,1963)。

潜在的生物医学应用

- 抗菌剂: 对抗菌剂的研究导致合成了具有各种取代基(包括甲氧基)的 3-乙酰氨基-6-烷氧基吡啶二嗪和 3-氨基-6-烷氧基吡啶二嗪衍生物。这些发现有助于开发新的抗菌化合物 (T. Horie,1963)。

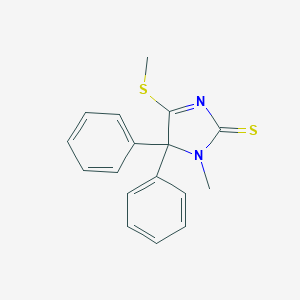

- 微管蛋白聚合抑制: 已将 3-((6-甲氧基-1,4-二氢茚并[1,2-c]吡唑-3-基)氨基)苯甲酸甲酯鉴定为微管蛋白聚合抑制剂,表明其在癌症治疗中的潜在用途 (Hidemitsu Minegishi 等,2015)。

安全和危害

The safety information for 3-Methoxy-6-methylpyridazine includes several hazard statements: H302, H315, H319, H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

属性

IUPAC Name |

3-methoxy-6-methylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-3-4-6(9-2)8-7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTYPAQYQLIQSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80307589 | |

| Record name | 3-methoxy-6-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80307589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-6-methylpyridazine | |

CAS RN |

17644-83-6 | |

| Record name | 17644-83-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methoxy-6-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80307589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

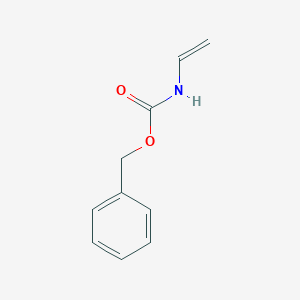

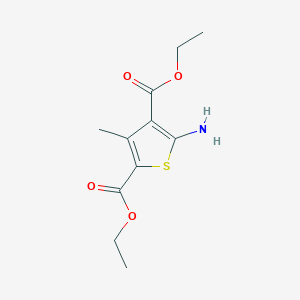

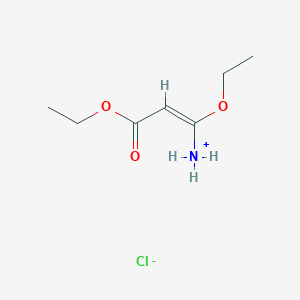

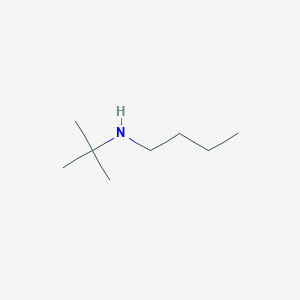

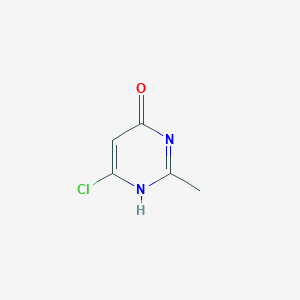

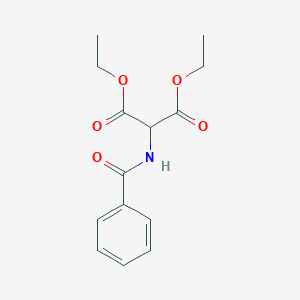

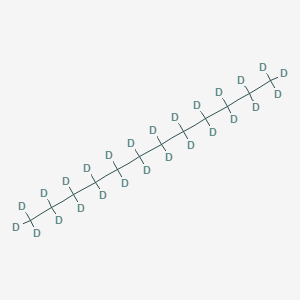

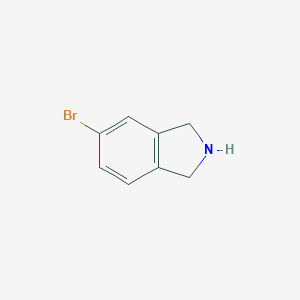

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。